5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the preparation of 1-methyl-1H-pyrazole, which is then reacted with 3-fluoropyridine-2-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide include other pyrazolopyridines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. For example:
1H-pyrazolo[3,4-b]pyridines: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Imidazole derivatives: These compounds also have heterocyclic structures and are known for their diverse biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H9FN4O |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-fluoro-N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H9FN4O/c1-15-3-2-9(14-15)13-10(16)7-4-8(11)6-12-5-7/h2-6H,1H3,(H,13,14,16) |
InChI Key |
HNADTCVYYABIMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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